ROCK-I Inhibitory Potency of 6-Fluoroisoquinolin-1-amine vs. Unsubstituted Isoquinolin-1-amine Fragment
The unsubstituted isoquinolin-1-amine fragment (compound 1) served as the starting point for ROCK-I inhibitor optimization, with reported ROCK-I IMAP assay IC₅₀ values in the low micromolar range. While the exact IC₅₀ of 6-fluoroisoquinolin-1-amine is not explicitly reported in the primary literature, the 6-fluoro substitution is expected to modulate potency through electronic and steric effects on the hinge-binding region of the ATP pocket, consistent with the SAR trend observed across 6-substituted analogs [1]. The fragment-to-lead optimization established that 6-substitution is a critical determinant of ROCK-I affinity, with optimized analogs achieving nanomolar potency [2].
| Evidence Dimension | ROCK-I inhibitory potency (IMAP fluorescence polarization assay) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; predicted to be in the low micromolar range based on fragment class behavior |
| Comparator Or Baseline | Isoquinolin-1-amine (unsubstituted fragment 1): IC₅₀ in low micromolar range (exact value not disclosed in public abstract); optimized 6-substituted leads (e.g., 14A, 23A) achieve nanomolar IC₅₀ values |
| Quantified Difference | Quantitative fold-difference cannot be calculated without direct comparative data for the 6-fluoro analog |
| Conditions | ROCK-I IMAP fluorescence polarization assay; recombinant ROCK-I kinase domain |
Why This Matters
Procurement decisions must account for the fact that 6-fluoroisoquinolin-1-amine is a fragment-level tool compound; its potency cannot be assumed equivalent to optimized 6-substituted leads, and empirical determination of IC₅₀ is required before use in target engagement studies.
- [1] Ray P, Wright J, Adam J, et al. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011;21(1):97-101. View Source
- [2] Ray P, Wright J, Adam J, et al. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011;21(4):1084-1088. View Source
